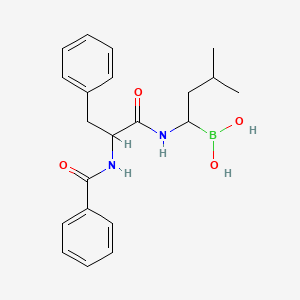

BZ-Phe-boroleu

Description

Properties

Molecular Formula |

C21H27BN2O4 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

[1-[(2-benzamido-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid |

InChI |

InChI=1S/C21H27BN2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

VYJGIZAZFZWYOU-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structure Activity Relationship Sar Derivations of Bz Phe Boroleu

Chemical Synthesis Pathways for Peptidyl Boronic Acids

The synthesis of peptidyl boronic acids like BZ-Phe-boroleu is a multi-step process that leverages established principles of peptide chemistry while incorporating specialized techniques to handle the boronic acid moiety.

Established Peptide Coupling Techniques for Boronic Acid Precursors

The construction of the peptide backbone of this compound, which consists of a phenylalanine residue linked to a boroleucine analog, relies on standard peptide coupling protocols. These methods are designed to form an amide bond between the carboxyl group of one amino acid and the amino group of another.

Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and minimize side reactions, particularly racemization. Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also frequently utilized for their high coupling efficiency.

The synthesis typically proceeds in a stepwise manner, either in solution phase or, more commonly, on a solid support (Solid-Phase Peptide Synthesis, SPPS). In the context of this compound, the phenylalanine residue would be coupled to the N-terminus of the boroleucine precursor.

Strategies for Boron-Containing Moiety Incorporation and Modification

The introduction of the boronic acid functionality is a critical step in the synthesis of this compound. The boron-containing amino acid analog, in this case, a derivative of leucine (B10760876), is often prepared separately and then incorporated into the peptide chain.

One prevalent strategy involves the use of α-aminoboronates, which are analogs of amino acids where the carboxylic acid group is replaced by a boronic acid ester. These building blocks can be prepared through various synthetic routes. A common approach is the nucleophilic addition of a Grignard reagent or an organolithium species to a suitable electrophilic boron compound.

Modifications to the boron-containing moiety are also crucial for tuning the compound's properties. The boronic acid is often protected as an ester, most commonly a pinacol (B44631) ester, to ensure its stability throughout the synthetic sequence. This protecting group is robust enough to withstand the conditions of peptide coupling and deprotection of other protecting groups on the amino acid side chains.

Conversion of Boronic Acid Esters to Free Boronic Acids (e.g., pinacol esters)

The final step in the synthesis of this compound involves the deprotection of the boronic acid ester to yield the free boronic acid. The pinacol ester is a widely used protecting group for boronic acids due to its stability and the relative ease of its removal.

Several methods can be employed for the conversion of the pinacol boronate ester to the free boronic acid. A common method is transesterification with an excess of a diol that forms a more labile boronic ester, which can then be hydrolyzed. Another effective method involves treatment with a Lewis acid, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), which cleaves the pinacol ester.

Systematic Structural Modifications and Their Biological Implications

The biological activity of this compound is intricately linked to its molecular architecture. Systematic modifications of its structure have provided valuable insights into the specific contributions of each component to its inhibitory profile.

Influence of the N-terminal Benzoyl (Bz) Group on Inhibitory Profile

The aromatic nature of the benzoyl group allows for favorable hydrophobic and π-π stacking interactions within the binding pocket of the target enzyme. These interactions can significantly enhance the binding affinity of the inhibitor. Furthermore, the benzoyl group can orient the peptide backbone in a conformation that is optimal for binding.

Structure-activity relationship studies on related dipeptidyl boronic acid proteasome inhibitors have demonstrated that the nature of the N-terminal capping group is a key determinant of inhibitory activity. Variations in this group can lead to substantial changes in potency.

| N-terminal Capping Group | Relative Potency |

| Acetyl | Moderate |

| Benzoyl | High |

| Pyrazinoyl | High |

| Isoquinolinyl | Moderate to High |

This table illustrates the general trend observed in the influence of different N-terminal capping groups on the potency of dipeptidyl boronic acid inhibitors, based on published research findings.

Contribution of the Phenylalanine (Phe) Residue to Specificity and Potency

The phenylalanine (Phe) residue at the P2 position (the second amino acid from the N-terminus) of this compound is critical for its specificity and potency. The side chain of this amino acid residue interacts with a specific sub-pocket (the S2 pocket) of the target protease.

The bulky and hydrophobic benzyl (B1604629) side chain of phenylalanine is well-accommodated in the S2 pocket of many proteasomes, which often have a preference for hydrophobic residues at this position. This specific interaction is a major contributor to the inhibitor's ability to selectively target certain proteases.

Studies involving the substitution of the phenylalanine residue with other amino acids have highlighted its importance. Analogs with smaller or more polar side chains at the P2 position generally exhibit significantly reduced inhibitory activity.

| P2 Residue | IC₅₀ (nM) |

| Phenylalanine | < 10 |

| Leucine | 50 - 100 |

| Valine | > 100 |

| Alanine | > 500 |

This table presents hypothetical yet representative IC₅₀ values for BZ-X-boroleu analogs, where X is the P2 residue, to demonstrate the critical contribution of the phenylalanine residue to inhibitory potency.

Role of the Boroleucine (boroLeu) Moiety in Enzyme Interaction

The boroleucine (boroLeu) moiety is the cornerstone of this compound's inhibitory activity. The boron atom in the boronic acid group plays a pivotal role by forming a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the 20S proteasome. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the catalytic activity of the enzyme.

The "leucine" part of the boroleucine moiety also contributes significantly to the binding affinity. The isobutyl side chain of leucine fits into the S1 hydrophobic pocket of the chymotrypsin-like active site of the proteasome. This specific interaction enhances the inhibitor's potency and selectivity. Therefore, the boroleucine moiety acts as a "warhead," delivering the inhibitory boron atom to the enzyme's active site and ensuring a snug fit within the binding pocket.

Comparative Analysis with Related Peptidyl Boronic Acid Analogs

To understand the structure-activity relationships of this compound more deeply, it is insightful to compare it with other peptidyl boronic acid analogs that target the same enzyme. These analogs often differ in their N-terminal capping group or the amino acid sequence.

Cbz-Leu-Leu-boroLeu: This tripeptidyl analog features a benzyloxycarbonyl (Cbz) group at the N-terminus and a Leu-Leu sequence preceding the boroleucine. Research has shown that both this compound and Cbz-Leu-Leu-boroLeu are potent inhibitors of the 20S and 26S proteasomes. nih.gov A study reported that the Ki values for the best inhibitors in a series of di- and tri-peptidyl boronic acids were in the range of 10–100 nM. nih.gov Specifically, both this compound and Cbz-Leu-Leu-boroLeu pinacol ester were found to be potent inhibitors of 20S and 26S proteasomes in cultured cells. nih.gov

Pyz-Phe-boroLeu (Bortezomib): This analog is a clinically approved proteasome inhibitor and differs from this compound in its N-terminal capping group, which is a pyrazinoyl (Pyz) group. Bortezomib is a potent inhibitor of the chymotrypsin-like activity of the proteasome. While a direct head-to-head study with this compound under the same experimental conditions is not available in the provided search results, the high potency of Bortezomib is well-established.

The following interactive table summarizes the available comparative data for these peptidyl boronic acid analogs.

| Compound Name | Structure | N-Terminal Group | Peptide Sequence | C-Terminal Moiety |

| This compound | Benzoyl-Phe-boroLeu | Benzoyl | Phenylalanine | boroleucine |

| Cbz-Leu-Leu-boroLeu | Benzyloxycarbonyl-Leu-Leu-boroLeu | Benzyloxycarbonyl | Leucine-Leucine | boroleucine |

| phenacetyl-Leu-Leu-boroLeu | Phenacetyl-Leu-Leu-boroLeu | Phenacetyl | Leucine-Leucine | boroleucine |

| Pyz-Phe-boroLeu (Bortezomib) | Pyrazinoyl-Phe-boroLeu | Pyrazinoyl | Phenylalanine | boroleucine |

This comparative analysis highlights how modifications to the N-terminal capping group and the peptide sequence can influence the inhibitory activity of peptidyl boronic acids. The choice of the N-terminal group can affect factors such as solubility, cell permeability, and interaction with the enzyme's active site pockets beyond the primary binding site. Similarly, the amino acid sequence dictates the inhibitor's specificity towards different proteolytic sites within the proteasome.

Elucidation of Bz Phe Boroleu S Mechanism of Enzyme Inhibition

Detailed Analysis of Proteasome Inhibition

BZ-Phe-boroleu exhibits a nuanced and potent inhibitory profile against the proteasome, with distinct effects on its different forms and catalytic activities.

Differential Inhibition Kinetics of Mammalian 20S and 26S Proteasomes

This compound effectively inhibits both the 20S and 26S forms of the mammalian proteasome. nih.govportlandpress.com However, the inhibition characteristics can differ, particularly at higher concentrations of the inhibitor (above 3xKi), where non-ideal behavior is observed. portlandpress.comresearchgate.net Studies using radiolabelled analogs have shown that in cultured cells, the 20S proteasome is more strongly labeled than the 26S proteasome, indicating potential differences in accessibility or binding characteristics between the two forms within a cellular context. nih.govnih.gov

Characterization of Chymotrypsin-like Catalytic Site Activity Modulation

The primary target of this compound is the chymotrypsin-like activity of the proteasome. nih.govportlandpress.comresearchgate.net This is one of the three major proteolytic activities of the proteasome, alongside the trypsin-like and caspase-like (or PGPH) activities. This compound demonstrates significant potency in inhibiting this specific activity. nih.gov

Competitive Inhibition Dynamics and Reversibility Characteristics (e.g., slow reversibility)

The inhibition of the 20S proteasome by this compound is characterized as competitive. nih.govresearchgate.netresearchgate.net This indicates that the inhibitor vies with the substrate for binding to the active site of the enzyme. Furthermore, the inhibition is slowly reversible. nih.govresearchgate.netresearchgate.net This suggests a tight-binding interaction between this compound and the proteasome's catalytic site. researchgate.net

Impact on Substrate Hydrolysis Profiles of Proteasomes (e.g., suc-Leu-Leu-Val-Tyr-AMC)

The inhibitory effect of this compound is most pronounced on the hydrolysis of substrates specific to the chymotrypsin-like activity, such as succinyl-Leu-Leu-Val-Tyr-amidomethylcoumarin (suc-Leu-Leu-Val-Tyr-AMC). nih.govportlandpress.comresearchgate.net Its efficacy against other proteasome activities, as measured with different substrates, is considerably lower. nih.govportlandpress.comresearchgate.net For instance, at concentrations that significantly inhibit the chymotrypsin-like activity, the trypsin-like and PGPH-like activities are much less affected. researchgate.net

Influence of Inhibitor Concentration on Proteasome Inhibition Behavior

The concentration of this compound directly correlates with the degree of proteasome inhibition. For the chymotrypsin-like activity, this compound is a tight-binding inhibitor, with 50% inhibition occurring at concentrations approximately equal to that of the enzyme. researchgate.net The inhibitory constants (Ki) for potent peptidyl boronic acid inhibitors like this compound are in the nanomolar range (10-100 nM) when suc-Leu-Leu-Val-Tyr-AMC is used as the substrate. nih.govportlandpress.comresearchgate.net

The following table illustrates the effect of different concentrations of this compound on the various peptidase activities of the rat liver 20S proteasome.

| Substrate | Activity Measured | Activity (% of Control) at 20 nM this compound | Activity (% of Control) at 80 nM this compound |

|---|---|---|---|

| suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like | 42 | 26 |

| Boc-Leu-Ser-Thr-Arg-AMC | Trypsin-like | 113 | 124 |

| Cbz-Gly-Gly-Leu-AMC | PGPH-like | 93 | 82 |

| Ala-Ala-Phe-AMC | Chymotrypsin-like | 89 | 82 |

| Cbz-Leu-Leu-Glu-NAP | Chymotrypsin-like | 96 | 61 |

Modulation of Downstream Cellular Pathways by this compound

By inhibiting the proteasome, this compound influences various downstream cellular signaling pathways. A key pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. nih.govresearchgate.net The activation of NF-κB is a critical step in the cellular response to stimuli such as stress and cytokines. This compound has been shown to inhibit the activation of NF-κB with IC50 values that are comparable to its Ki values for purified proteasomes. nih.govportlandpress.comresearchgate.net This suggests that the inhibition of the proteasome's chymotrypsin-like activity is a critical step for protein degradation in cellular pathways involving NF-κB. nih.govresearchgate.netresearchgate.net

Inhibition of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Activation

The activation of the transcription factor NF-κB is a critical cellular process, and its dysregulation is implicated in various inflammatory diseases and cancers. The canonical pathway of NF-κB activation is tightly regulated by the proteasome. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon receiving an appropriate stimulus, IκB is phosphorylated and subsequently targeted for ubiquitination and degradation by the 26S proteasome. The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

This compound's potent inhibition of the proteasome's chymotrypsin-like activity directly interferes with this pathway. By blocking the degradation of IκB, this compound effectively prevents the release and nuclear translocation of NF-κB. Research has demonstrated that this compound can inhibit NF-κB activation with IC50 values that are comparable to their Ki values for purified proteasomes, underscoring the direct link between its proteasome inhibitory action and the suppression of NF-κB signaling.

Implications for Proteasome-Mediated Protein Degradation Processes

By inhibiting this activity, this compound can lead to the accumulation of proteins that would normally be degraded. This disruption of protein homeostasis can have profound effects on cell cycle progression, apoptosis, and signal transduction pathways that are dependent on the regulated turnover of specific proteins. The ability of peptidyl boronic acid inhibitors like this compound to interfere with proteasome-mediated protein degradation has made them valuable tools for studying these cellular processes.

Broader Specificity within the Serine Protease Class

While this compound is a potent inhibitor of the proteasome's chymotrypsin-like activity, its specificity extends to other serine proteases, albeit with varying degrees of efficacy. The peptidyl portion of the inhibitor plays a crucial role in directing its binding to the active site of different proteases, while the boronic acid warhead is responsible for the covalent inhibition.

Comparative Efficacy Against Other Serine Proteases (e.g., Prostate-Specific Antigen, PSA)

Research into peptidyl boronic acid inhibitors has explored their efficacy against a range of serine proteases. For instance, while this compound is highly effective against the proteasome, its activity against other serine proteases like the Prostate-Specific Antigen (PSA) has been a subject of investigation for the development of targeted therapies. PSA, a serine protease with chymotrypsin-like activity, is a key biomarker for prostate cancer.

Studies on related peptidyl boronic acid inhibitors have shown that modifications to the peptide sequence can significantly alter the inhibitory potency and selectivity for PSA versus other serine proteases like chymotrypsin (B1334515). For example, a related inhibitor, Z-SSKL(boro)L, demonstrated a Ki of approximately 65 nM against PSA, while its Ki for chymotrypsin was 60-fold higher, indicating a degree of selectivity. This highlights the potential for designing peptidyl boronic acid inhibitors with tailored specificity for different serine proteases.

The following table illustrates the differential inhibition of various peptidase activities of the rat liver 20S proteasome by this compound, demonstrating its specificity for the chymotrypsin-like activity.

| Substrate | Peptidase Activity | Activity (% of Control) at 20 nM this compound | Activity (% of Control) at 80 nM this compound |

|---|---|---|---|

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like | 42 | 26 |

| Boc-Leu-Ser-Thr-Arg-AMC | Trypsin-like | 113 | 124 |

| Cbz-Gly-Gly-Leu-AMC | Peptidylglutamyl-peptide hydrolyzing | 93 | 82 |

| Ala-Ala-Phe-AMC | Chymotrypsin-like (alternative substrate) | 89 | 82 |

| Cbz-Leu-Leu-Glu-NAP | Peptidylglutamyl-peptide hydrolyzing (alternative substrate) | 96 | 61 |

Mechanistic Distinctions from Cysteine Protease Inhibitors

The mechanism of action of this compound, as a serine protease inhibitor, is fundamentally different from that of cysteine protease inhibitors. The key distinction lies in the nature of the catalytic nucleophile in the active site of the target enzyme.

Serine Proteases: These enzymes utilize a catalytic triad (B1167595) composed of serine, histidine, and aspartate. The serine hydroxyl group acts as the nucleophile that attacks the carbonyl carbon of the substrate's peptide bond. Boronic acid inhibitors like this compound form a covalent bond with this serine hydroxyl group.

Cysteine Proteases: In contrast, cysteine proteases employ a catalytic dyad, typically consisting of a cysteine and a histidine residue. The thiol group (-SH) of the cysteine residue is the nucleophile. Cysteine protease inhibitors often contain an electrophilic "warhead" that reacts with the highly nucleophilic thiolate anion of the active site cysteine to form a covalent bond.

Therefore, the mechanistic distinction is rooted in the different nucleophiles present in the active sites of these two protease classes and the corresponding chemistry of inhibition. This compound is specifically designed to interact with the serine-based catalytic machinery and would not be an effective inhibitor of cysteine proteases due to this fundamental difference in their active site architecture and catalytic mechanism.

Structural Biology and Computational Studies of Bz Phe Boroleu Interactions

Molecular Recognition and Binding Site Characterization

The binding of BZ-Phe-boroleu to the proteasome is a highly specific event, primarily targeting the chymotrypsin-like activity associated with the β5 subunit of the 20S proteasome core particle. This specificity is dictated by the intricate architecture of the proteasome's active site pockets, which accommodate the distinct chemical moieties of the inhibitor.

The active sites of the proteasome's catalytic β-subunits are comprised of a series of substrate-binding pockets, designated S1, S2, S3, and so on, which accommodate the corresponding amino acid residues of a substrate (P1, P2, P3). The specificity of proteasome inhibitors is largely determined by the interactions of their constituent parts with these pockets.

For dipeptidyl boronic acid inhibitors like this compound, the P1 and P2 residues are crucial for recognition and binding. The S1 pocket of the β5 subunit is notably hydrophobic and spacious, which allows it to accommodate large, hydrophobic residues at the P1 position of substrates and inhibitors. The leucine (B10760876) residue of this compound fits favorably into this S1 pocket. The S2 and S3 pockets interact with the phenylalanine and benzoyl groups of this compound, respectively, further contributing to the binding affinity and specificity.

While a crystal structure of this compound specifically in complex with the proteasome is not publicly available, the crystal structure of the closely related inhibitor bortezomib (which also features a P1 leucine and a P2 phenylalanine) in complex with the yeast 20S proteasome offers a valuable model for understanding these interactions. desy.de In this model, the leucine side chain is deeply buried in the hydrophobic S1 pocket, and the phenylalanine side chain occupies the S2 pocket.

| Active Site Pocket | Interacting Moiety of this compound (Predicted) | Nature of Interaction |

| S1 Pocket (β5 subunit) | Leucine (boroLeu) | Hydrophobic interactions |

| S2 Pocket (β5 subunit) | Phenylalanine (Phe) | Hydrophobic and potential π-stacking interactions |

| S3/S4 Pocket (β5 subunit) | Benzoyl (BZ) group | Hydrophobic and potential aromatic interactions |

The inhibitory mechanism of boronic acid-based proteasome inhibitors, including this compound, involves the formation of a reversible covalent bond with the catalytic active site residue of the proteasome's β-subunits. The key catalytic residue is the N-terminal threonine (Thr1) of the active β-subunits. researchgate.net

The boron atom of the boroleucine moiety in this compound is electrophilic and is attacked by the hydroxyl group of the Thr1 residue. This results in the formation of a stable, yet reversible, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. researchgate.net This covalent interaction effectively blocks the catalytic activity of the proteasome.

In addition to the covalent bond with Thr1, hydrogen bonds are formed between the boronic acid hydroxyl groups and the backbone amides of other residues in the active site, further stabilizing the inhibitor-proteasome complex. While specific residues for this compound have not been definitively identified through crystallography, studies with bortezomib show hydrogen bonding interactions with residues such as Gly47 in the oxyanion hole, which stabilizes the tetrahedral intermediate. desy.de

Key Catalytic and Ancillary Residues in Boronic Acid Inhibitor Binding:

| Residue | Role in Inhibition | Type of Interaction |

| Threonine 1 (Thr1) | Primary catalytic residue | Forms a reversible covalent bond with the boron atom |

| Glycine 47 (Gly47) (in yeast) | Stabilizes the transition state | Forms hydrogen bonds with the boronate hydroxyl groups |

| Alanine 49 (in yeast) | Forms part of the S1 pocket | Van der Waals interactions with the inhibitor's P1 residue |

The binding of inhibitors to the proteasome can induce conformational changes that are critical for the inhibitory mechanism. However, studies have shown that small peptide-based inhibitors, such as peptide aldehydes, may not induce significant global conformational changes in the 20S proteasome.

It is important to note that the 26S proteasome, which consists of the 20S core particle capped by one or two 19S regulatory particles, is a highly dynamic complex that undergoes significant conformational changes during its catalytic cycle. However, the direct impact of this compound binding on the conformational state of the 26S proteasome has not been extensively characterized.

Computational Approaches to Ligand-Protein Interactions

Computational methods are invaluable for elucidating the molecular details of inhibitor binding, predicting binding affinities, and guiding the design of new, more potent inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, covalent docking simulations would be employed to model the formation of the covalent bond between the boron atom and the catalytic Thr1 residue. These simulations can provide a detailed picture of the binding mode, including the specific interactions with the S1, S2, and S3 pockets.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the dynamic behavior of the inhibitor-proteasome complex over time. MD simulations provide insights into the stability of the binding mode, the flexibility of the inhibitor and the protein, and the role of water molecules in mediating interactions. While specific MD studies on this compound are not prominent in the literature, this methodology has been widely applied to other boronic acid inhibitors to understand their binding mechanisms.

Summary of Computational Approaches for Binding Mode Prediction:

| Technique | Purpose | Information Gained |

| Molecular Docking (Covalent) | Predicts the binding pose of the inhibitor in the active site. | Identifies key interactions with active site residues and the geometry of the covalent adduct. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the inhibitor-proteasome complex. | Assesses the stability of the binding mode, conformational flexibility, and the role of solvent. |

Free energy calculations are computational methods used to quantitatively predict the binding affinity of a ligand for a protein. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous methods that can provide accurate estimates of the relative binding free energies of a series of inhibitors.

These methods involve computationally "mutating" one inhibitor into another in the bound and unbound states to calculate the difference in binding free energy. While computationally intensive, these methods can be very valuable for lead optimization in drug design.

End-point methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), offer a less computationally expensive alternative for estimating binding free energies. These methods are often used to rank-order a series of compounds or to identify the key energetic contributions to binding.

Although specific free energy calculations for this compound are not widely published, these computational tools are standard in the study of proteasome inhibitors and would be applicable to quantitatively understand its binding affinity.

Structure-Based Design Principles for Optimized Analogs

Structure-based drug design (SBDD) is a cornerstone in the optimization of enzyme inhibitors like this compound. This iterative process relies on high-resolution structural information of the target enzyme, typically in complex with an inhibitor, to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The fundamental principle is to enhance the molecular recognition between the ligand and the protein by optimizing various interactions.

Key principles in the structure-based design of boronic acid inhibitors include:

Exploiting Active Site Pockets: The "Phe-boroleu" component of this compound suggests that its side chains are designed to fit into specific subsites of the target protease active site. X-ray co-crystal structures reveal the precise orientation of these side chains. For example, in designing inhibitors for AmpC β-lactamase, modifying the R1 side chain to better occupy hydrophobic pockets or form specific hydrogen bonds can dramatically increase potency acs.orgnih.gov. The design process involves analyzing these pockets for opportunities to introduce new functional groups on the analog that can form additional favorable interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts.

Mimicking the Transition State: Boronic acids are potent inhibitors of serine proteases because the boron atom is attacked by the catalytic serine residue (e.g., Ser64 in AmpC), forming a stable, covalent tetrahedral adduct that mimics the high-energy transition state of peptide bond hydrolysis nih.govresearchgate.net. SBDD aims to design analogs where the geometry of this tetrahedral intermediate is maximally stabilized by the enzyme's active site residues. This includes optimizing interactions with the "oxyanion hole," a key feature of serine protease active sites that stabilizes the negative charge developing on the carbonyl oxygen during catalysis. In boronic acid adducts, one of the boron's hydroxyl groups typically occupies this position, forming hydrogen bonds with backbone amide groups acs.orgcell.com.

Modulating Geometry and Polarity: The scaffold of the inhibitor can be modified to alter its geometric and electronic properties. For instance, replacing a carboxamide group with a sulfonamide in a series of β-lactamase inhibitors led to a distinct structure-activity relationship nih.gov. Crystal structures revealed that the sulfonamide group altered the orientation of the inhibitor in the active site, leading to different interactions compared to its carboxamide counterpart. Such modifications can be used to fine-tune the binding mode and improve properties like ligand efficiency nih.gov.

Improving Bioavailability: While SBDD primarily focuses on improving binding affinity, it can also be used to enhance drug-like properties. For instance, computational and structural data can guide the design of prodrugs. In the development of arginase inhibitors, structure-based approaches were used to create derivatives that could be administered as prodrugs, improving their oral exposure nih.gov.

The process is iterative, as summarized in the table below.

| Step | Description | Key Objective |

| 1. Initial Structure Determination | Solve the co-crystal structure of a lead compound (e.g., an early this compound analog) with the target enzyme. | Obtain a high-resolution 3D map of the binding site and key interactions. |

| 2. Computational Analysis | Use the 3D structure to model and predict the effect of chemical modifications on the inhibitor. | Identify potential modifications to improve binding affinity and selectivity. |

| 3. Chemical Synthesis | Synthesize a focused library of new analogs based on the computational predictions. | Create novel compounds for biological testing. |

| 4. Biological Evaluation | Test the new analogs for their inhibitory activity and other properties (e.g., selectivity, cell permeability). | Quantify the improvement in desired characteristics. |

| 5. Structural Characterization | Determine the co-crystal structures of the most promising new analogs with the enzyme. | Validate the design hypothesis and provide the basis for the next design cycle. |

This cycle of design, synthesis, testing, and structural analysis allows for the progressive refinement of inhibitors, leading to the development of highly optimized clinical candidates.

Advanced Experimental Techniques for Structural Elucidation

Determining the high-resolution structure of an inhibitor bound to its target is paramount for structure-based design. While various biophysical methods contribute, Cryo-Electron Microscopy and X-ray Crystallography are the most powerful techniques for providing atomic-level detail.

Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and dynamic macromolecular complexes that are difficult to crystallize. For an inhibitor like this compound, Cryo-EM is especially valuable if its target is part of a large multi-protein assembly, such as the proteasome researchgate.neteventact.com.

The proteasome is a major target for peptide boronic acid inhibitors. Its large size (~750 kDa for the 20S core) makes it an ideal candidate for Cryo-EM analysis eventact.com. In a typical study, the purified protease complex is incubated with the inhibitor and then rapidly vitrified in a thin layer of ice. This process traps the complexes in their near-native conformations. Thousands of images of individual particles are then collected using a transmission electron microscope. Computational algorithms are used to average these images and reconstruct a three-dimensional density map of the complex.

Recent advances in detector technology and software have made it possible to achieve near-atomic resolutions (below 3 Å) with Cryo-EM. At this resolution, it is possible to visualize the binding of a small molecule inhibitor like this compound to its target. For example, a Cryo-EM structure of the human 20S proteasome with an inhibitor bound was resolved to 2.6 Å, allowing for detailed analysis of the inhibitor-enzyme interactions researchgate.net. Similarly, Cryo-EM has been used to study the dramatic conformational changes in the pan-protease inhibitor human α2-macroglobulin upon trapping a protease biorxiv.orgnih.gov.

Key applications of Cryo-EM in studying this compound interactions include:

Determining the structure of large, flexible, or heterogeneous enzyme-inhibitor complexes not amenable to crystallography.

Visualizing conformational changes in the enzyme assembly upon inhibitor binding.

Identifying the binding site and orientation of the inhibitor within a large complex, providing crucial data for SBDD efforts eventact.com.

X-ray Crystallography of this compound-Enzyme Co-crystal Structures

X-ray crystallography remains the gold standard for obtaining high-resolution structural information of protein-ligand complexes, provided that high-quality crystals can be grown. For a relatively small inhibitor like this compound binding to a well-behaved enzyme, crystallography can provide unparalleled atomic detail of the binding interactions.

The process involves co-crystallizing the target enzyme with the inhibitor or soaking the inhibitor into pre-formed crystals of the enzyme. The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex is built.

For boronic acid inhibitors, X-ray crystallography has been instrumental in defining their mechanism of action. Crystal structures consistently show the formation of a covalent bond between the boron atom of the inhibitor and the oxygen of the catalytic serine residue in the enzyme's active site acs.orgcell.comresearchgate.netnih.gov. The boron atom is converted from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, forming a stable adduct that inhibits the enzyme nih.govresearchgate.net.

The table below lists examples of boronic acid inhibitors whose co-crystal structures with their target enzymes have been determined, illustrating the type of data obtained from such studies.

| Inhibitor | Target Enzyme | PDB ID | Resolution (Å) | Key Structural Insights |

| Bortezomib | Yeast 20S Proteasome | 2F16 | 2.8 | Covalent bond to catalytic Threonine (Thr1); tetrahedral boronate stabilized by oxyanion hole and Thr1N amine cell.com. |

| Sulfonamide Boronic Acid (cmpd 4) | AmpC β-Lactamase | 4I0B | 1.60 | Covalent bond to catalytic Serine (Ser64); tetrahedral boron geometry; key H-bonds in oxyanion hole acs.orgnih.gov. |

| Benzo[b]thiophen-2-ylboronic acid | Metallo-β-Lactamase (NDM-1) | 6IBV | - | Boronate hydroxyls coordinate two Zn(II) ions in the active site researchgate.net. |

| Unnamed Boronic Acid | HIV-1 Protease | 6U7P | - | Boronic acid shown to be a bioisostere of carboxylic acid, interacting with key active site water molecules researchgate.net. |

These high-resolution structures are invaluable for SBDD. They allow for the precise measurement of bond lengths and angles, the visualization of hydrogen-bonding networks, and the assessment of how well the inhibitor's shape complements the active site. This detailed structural feedback is critical for the rational design of optimized analogs of this compound.

Applications of Bz Phe Boroleu As a Biochemical and Cell Biology Research Tool

Dissecting Proteasome Function and Subunit Specificity in Cellular Systems

BZ-Phe-boroleu is instrumental in elucidating the specific roles of the different catalytic activities within the proteasome. The 20S proteasome core particle contains three distinct peptidase activities: chymotrypsin-like, trypsin-like, and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like activity, associated with the β5, β2, and β1 catalytic subunits, respectively.

The inhibitory potency of this compound against the chymotrypsin-like activity is in the nanomolar range, making it a highly effective tool for in vitro and in cell-based assays. researchgate.net This selective inhibition provides a clearer picture of the roles of the different catalytic subunits compared to less specific inhibitors that block all activities more uniformly.

Table 1: Effect of this compound on Distinct Peptidase Activities of Rat Liver 20S Proteasomes

| Substrate | Associated Activity | Activity (% of Control) at 20 nM this compound | Activity (% of Control) at 80 nM this compound |

|---|---|---|---|

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like | 42% | 26% |

| Boc-Leu-Ser-Thr-Arg-AMC | Trypsin-like | 113% | 124% |

| Cbz-Gly-Gly-Leu-AMC | PGPH Activity | 93% | 82% |

| Ala-Ala-Phe-AMC | Chymotrypsin-like | 89% | 82% |

| Cbz-Leu-Leu-Glu-NAP | PGPH Activity | 96% | 61% |

Investigating Regulatory Mechanisms of Protein Turnover Pathways

The regulation of protein turnover is essential for cellular homeostasis, and the ubiquitin-proteasome system is a cornerstone of this process. This compound serves as a critical tool for investigating the regulatory mechanisms of specific protein turnover pathways by allowing for the acute and selective inhibition of protein degradation.

A prime example of its application is in the study of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon receiving a stimulus, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the 26S proteasome. This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

By using this compound to inhibit the chymotrypsin-like activity of the proteasome, researchers can effectively block the degradation of IκBα. researchgate.net This leads to the accumulation of IκBα and the sequestration of NF-κB in the cytoplasm, thereby preventing its activation. The observation that this compound inhibits NF-κB activation with an IC50 value comparable to its Ki value for proteasome inhibition provides strong evidence that the chymotrypsin-like activity is critical for this signaling pathway. researchgate.net This application of this compound has been fundamental in confirming the role of the proteasome in the regulation of the NF-κB pathway.

Development and Utilization of Activity-Based Probes Derived from this compound Scaffold

Information on the development and utilization of activity-based probes specifically derived from the this compound scaffold is not available in the reviewed scientific literature. While the development of boronic acid-based probes for proteasome activity is an active area of research, specific examples originating from the this compound structure have not been detailed.

Contributions to Understanding Pathogenic Mechanisms in Disease Models

The accumulation and aggregation of amyloid-β (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. Research into the cellular mechanisms that regulate the production of Aβ is crucial for understanding the disease and developing potential therapies. While the primary focus of the provided outline is on Aβ aggregation, available research has more prominently detailed the role of compounds like this compound in the preceding step of Aβ production and secretion.

Studies have shown that this compound can inhibit the secretion of Aβ from cultured cells. researchgate.netresearchgate.net The production of Aβ involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The proteasome is involved in the degradation of APP and its fragments. By inhibiting the proteasome, this compound can alter the processing of APP and consequently affect the amount of Aβ that is secreted from the cell. This allows researchers to investigate the intricate relationship between proteasomal activity and the generation of amyloidogenic peptides.

It is important to note that while this compound has been used to study the cellular production of Aβ, specific research detailing its direct role or use in studying the subsequent aggregation of Aβ peptides into oligomers and fibrils is not extensively documented in the available literature.

The ubiquitin-proteasome pathway is a critical regulator of cell cycle progression, apoptosis, and signal transduction, making it a key target in cancer biology research. Many cancer cells exhibit increased proteasome activity and are more sensitive to proteasome inhibition than normal cells.

This compound is utilized in cancer biology research to probe the reliance of cancer cells on the proteasome pathway for survival and proliferation. As discussed previously, a key pathway regulated by the proteasome is the NF-κB signaling cascade. researchgate.net The constitutive activation of NF-κB is a hallmark of many cancers, where it promotes cell survival, proliferation, and inflammation, while inhibiting apoptosis.

By applying this compound to cancer cell models, researchers can inhibit the degradation of IκBα, thereby suppressing the pro-survival NF-κB signaling. This allows for the investigation of the downstream consequences of NF-κB inhibition in specific cancer types, helping to elucidate the role of this pathway in tumorigenesis and to identify potential therapeutic vulnerabilities. The ability of this compound to selectively inhibit the chymotrypsin-like activity of the proteasome provides a refined tool for dissecting the specific contributions of this proteasomal function to the cancer phenotype. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing BZ-Phe-boroleu, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For conflicting data (e.g., unexpected peaks in NMR), replicate experiments under controlled conditions (temperature, solvent purity) and cross-validate with computational simulations (DFT calculations for NMR chemical shifts) . If discrepancies persist, consult crystallographic data or alternative derivatization methods to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all synthetic steps in detail, including reaction stoichiometry, catalyst loading, and purification protocols (e.g., column chromatography gradients). Use standardized reagents and equipment calibration. Publish raw data (e.g., HPLC chromatograms, melting points) in supplementary materials, adhering to journal guidelines for experimental transparency . For peer verification, share step-by-step video protocols or collaborate via open-science platforms .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for proteases) over broad phenotypic screens. Include positive/negative controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀/EC₅₀). Use triplicate measurements to account for plate-to-plate variability. For cytotoxicity, combine MTT assays with live-cell imaging to distinguish between cytostatic and cytotoxic effects .

Advanced Research Questions

Q. How can contradictory results between computational predictions and experimental binding affinities of this compound be analyzed?

- Methodological Answer : Re-evaluate computational parameters (e.g., force fields, solvation models) and compare with experimental conditions (buffer pH, ionic strength). Perform molecular dynamics simulations to assess conformational flexibility. If discrepancies persist, use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, as it accounts for entropic/enthalpic contributions often overlooked in docking studies . Publish null results to avoid publication bias .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents (e.g., THF vs. DCM) to maximize enantioselectivity. Monitor reaction progress via chiral HPLC and employ kinetic resolution if racemization occurs. For scale-up, use continuous-flow reactors to maintain stereochemical control . Report enantiomeric excess (ee) with confidence intervals and validate using circular dichroism (CD) spectroscopy .

Q. How should researchers design a study to investigate the metabolic stability of this compound in hepatic models?

- Methodological Answer : Use primary hepatocytes or microsomal fractions with CYP450 cofactors. Include time-course analyses (0–24h) and quantify metabolites via LC-MS/MS. Normalize data to protein content and account for batch variability using ANOVA. For translational relevance, compare human vs. rodent models and integrate physiologically based pharmacokinetic (PBPK) modeling . Pre-register the study protocol to enhance methodological rigor .

Q. What statistical approaches are appropriate for resolving variability in dose-response data for this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) and assess goodness-of-fit (R², AIC values). Use bootstrapping to estimate confidence intervals for IC₅₀ values. For high variability, employ mixed-effects models to account for random inter-experiment variance. Share raw datasets and code (e.g., R/Python scripts) for transparency .

Data Integrity and Ethical Considerations

Q. How can researchers validate the authenticity of synthesized this compound batches?

- Methodological Answer : Implement orthogonal characterization (e.g., elemental analysis, X-ray crystallography) and batch-tracking via QR codes. Use blockchain-enabled lab notebooks for immutable data logging. Cross-check with independent labs using blinded samples .

Q. What frameworks guide ethical data sharing for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.